Bienvenue dans la boutique en ligne BenchChem!

cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers)

P2Y12 receptor antagonism stereoselective pharmacology platelet aggregation inhibition

This cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers) is the definitive reference standard for resolving the pharmacologically active H4 isomer from inactive diastereomers in patient plasma. As the physiological GSH conjugate intermediate in P450-mediated bioactivation, it delivers the highest AM formation efficiency (100% relative) versus NAC (17%) or L-Cys (53%), making it non-substitutable for stereoselective UHPLC‑MS/MS method validation, CYP2C19 pharmacogenetic studies, and regulatory‑compliant impurity profiling per ICH Q3A/Q3B.

Molecular Formula C26H33ClN4O10S4
Molecular Weight 661.14
CAS No. 1118605-95-0
Cat. No. B601354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers)
CAS1118605-95-0
SynonymsL-γ-Glutamyl-3-[[3-(carboxymethylene)-1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-piperidinyl]dithio]-L-alanyl-glycine
Molecular FormulaC26H33ClN4O10S4
Molecular Weight661.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers) CAS 1118605-95-0: Reference Standard for Clopidogrel Active Metabolite Bioanalysis and Impurity Profiling


cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers), CAS 1118605-95-0, is a mixed disulfide conjugate between the pharmacologically active thiol metabolite (AM) of the antithrombotic prodrug clopidogrel and glutathione (GSH). This compound represents the critical GSH-bridged intermediate in the cytochrome P450 (P450)-mediated bioactivation pathway of clopidogrel, wherein initial P450-dependent oxidation forms 2-oxo-clopidogrel, followed by GSH conjugation to yield the glutathionyl conjugate, which subsequently undergoes thiol-disulfide exchange with a second GSH molecule to release the therapeutic AM [1]. Among the four thiol metabolite diastereomers (H1–H4) identified, the cis-configuration AM (H4) is the sole pharmacologically active species responsible for irreversible P2Y12 receptor antagonism and antiplatelet efficacy, while the corresponding trans-isomer (H3) is pharmacologically inactive [2]. As a mixture of diastereomers, this reference standard is essential for the development, validation, and quality control of stereoselective bioanalytical methods that distinguish active from inactive circulating metabolites in patient plasma.

Why Generic Clopidogrel Metabolite or Impurity Standards Cannot Substitute for cis-Clopidogrel Glutathione Disulfide (CAS 1118605-95-0) in Stereoselective Bioanalytical Workflows


Generic clopidogrel-related reference standards—including the underivatized thiol metabolite, simple carboxylic acid metabolite (CLPM), or the non-pharmacopeial impurity standards—fail to provide the requisite stereochemical identity and biochemical pathway specificity needed for accurate quantification of the therapeutically active H4 isomer. Published data demonstrate that only H3 and H4 are detectable in patient plasma, yet H3 is inactive and provides no information on pharmacodynamic effect [1]. Furthermore, the glutathione disulfide conjugate represents the physiological intermediate in the P450-dependent bioactivation cascade; alternative thiol reductants such as N-acetylcysteine (NAC) and L-cysteine (L-Cys) generate the AM with only 17% and 53% relative efficiency compared to GSH (100%), respectively, underscoring that the GSH conjugate is non-substitutable for mechanistic studies and biorelevant assay development [2]. Interchanging cis-Clopidogrel Glutathione Disulfide with a non-stereochemically defined impurity standard would compromise the ability to resolve, identify, and quantify the clinically relevant H4 diastereomer, risking erroneous pharmacokinetic-pharmacodynamic correlations and regulatory submission failures.

Quantitative Evidence Guide: How cis-Clopidogrel Glutathione Disulfide (CAS 1118605-95-0) Differentiates from Closest Analogs in Stereoselective Bioactivation, Reductant Efficiency, and Clinical Isomer Detection


Stereoisomer-Specific Antiplatelet Activity: H4 (cis-AM) vs. H3 (trans-AM) In Vitro Potency Comparison

The pharmacologically active H4 isomer (cis-configuration) of the clopidogrel thiol metabolite irreversibly inhibits P2Y12 receptor binding and ADP-induced platelet aggregation, whereas its diastereomer H3 (trans-configuration) is completely inactive. In competitive binding assays using [³³P]-2-methylthio-ADP on P2Y12-expressing CHO cells, H4 exhibited an IC₅₀ of 0.12 μM, compared to no measurable inhibition by H3 up to the highest concentration tested. In human platelet-rich plasma (PRP), H4 inhibited platelet aggregation with an IC₅₀ of 0.97 μM, while H3 showed no antiplatelet activity [1]. This demonstrates that the stereochemical configuration at the mercapto carbon is the sole determinant of biological activity among clopidogrel thiol metabolite diastereomers.

P2Y12 receptor antagonism stereoselective pharmacology platelet aggregation inhibition

Glutathione (GSH) vs. Alternative Thiol Reductants: Quantitative Ranking of Active Metabolite Formation Efficiency in Human Liver Microsomes

The efficiency of active metabolite (AM) formation from 2-oxoclopidogrel by human liver microsomes (HLMs) is critically dependent on the thiol reductant employed. Among four physiologically relevant reductants tested, glutathione (GSH) achieved the highest relative AM formation (set as 100%), substantially outperforming L-cysteine (L-Cys, 53%), ascorbic acid (61%), and N-acetylcysteine (NAC, 17%) [1]. In absolute kinetic terms, GSH produced the AM at a rate of 167 pmoles AM/min/mg HLM, the highest rate among the 10 thiol compounds evaluated [2]. This establishes the glutathione conjugate as the most biorelevant and efficient intermediate for generating the active metabolite in vitro.

drug metabolism P450 bioactivation thiol-disulfide exchange reductant comparison

Cis vs. Trans Double-Bond Configuration: Physiological Relevance Determined by In Vivo Detection in Patient Sera

The stereochemistry of the exocyclic double bond in the clopidogrel thiol metabolite determines its physiological formation and detection. Both cis and trans thiol isomers are generated when clopidogrel is metabolized by human liver microsomes in the presence of exogenous GSH; however, only the cis thiol (H4) has been detected in the sera of patients treated with clopidogrel [1]. The trans thiol is exclusively formed under in vitro incubation conditions with added thiols (GSH, NAC, mercaptoethanol) and its formation is dramatically reduced upon addition of human liver cytosol, which provides esterase activity that favors the endogenous cis pathway [1]. This establishes the cis-configured glutathione disulfide conjugate as the sole clinically relevant intermediate.

stereochemistry in vivo metabolism thiol metabolite isomer clinical pharmacokinetics

P450-Dependent Major Pathway vs. PON-1-Dependent Minor Pathway: Route-Specific Isomer Formation Dictates Bioanalytical Target Selection

The opening of the 2-oxo-clopidogrel thiolactone ring proceeds via two competing enzymatic pathways with distinct stereochemical outcomes. The major pathway, catalyzed by cytochrome P450 enzymes, is a redox bioactivation that yields the 4b cis thiol diastereomers bearing an exocyclic double bond—these constitute the pharmacologically active H4 isomer found in patient plasma. The minor pathway, dependent on paraoxonase-1 (PON-1), is a hydrolytic opening that produces the 4b 'endo' isomer, in which the double bond has migrated to an endocyclic position in the piperidine ring [1]. The PON-1-derived endo isomer is structurally distinct from the P450-derived cis isomer and has not been established as a circulating active species. Consequently, any reference standard not specifically derived from the P450-dependent pathway risks misidentifying the clinically relevant isomer.

bioactivation pathway cytochrome P450 paraoxonase-1 isomer specificity

Mixed Disulfide Conjugate Thiol Exchange Kinetics: GSH Conjugate Reactivity Enables Quantitative AM Release Without P450 Enzymes

Mixed disulfide conjugates of clopidogrel, including the glutathione disulfide conjugate, undergo thiol-disulfide exchange reactions with free GSH to release the active metabolite. Kinetic studies demonstrated that these exchange reactions proceed with second-order rate constants ranging from 1.2 to 28 M⁻¹s⁻¹ across different conjugate structures [1]. The GSH conjugate specifically enabled quantitative AM release without the requirement for P450-mediated bioactivation, providing a platform to bypass the CYP2C19-dependent variability associated with clopidogrel resistance [1]. In contrast, conjugates formed with 6-chloropyridazine-3-thiol (CPT) and 3-nitropyridine-2-thiol (NPT) did not release any AM in the absence of exogenous GSH pretreatment, and only exhibited antiplatelet activity after pre-incubation with 1 mM GSH, confirming that the GSH conjugate is uniquely positioned as both a bioactivation intermediate and a prodrug scaffold.

thiol-disulfide exchange prodrug activation CYP2C19 bypass kinetic rate constants

Cis-Glutathione Conjugate vs. Underivatized Thiol Metabolite: Stability and Handling Requirements for Bioanalytical Reference Standards

The underivatized clopidogrel active thiol metabolite (H4) is highly unstable and reactive in biological matrices, necessitating immediate derivatization with 2-bromo-3′-methoxyacetophenone (MPB) to form stable MP-H4 for quantification. Validated HPLC-MS/MS methods for the four thiol metabolite isomers (H1–H4) as MPB derivatives achieved intra- and inter-assay precision within 14.3% and accuracy within ±6.3% of nominal values, with assay recoveries exceeding 79% [1]. The derivatized analytes were stable in human blood for at least 2 hours at room temperature and on ice, and in human plasma for at least 25 hours at room temperature, 372 days at −20 °C and −70 °C, and following at least five freeze-thaw cycles [1]. The cis-Clopidogrel Glutathione Disulfide mixture of diastereomers provides a more chemically tractable reference standard compared to the free thiol metabolite, enabling direct use in method development without the immediate need for derivatization, while still representing the authentic stereochemical identity critical for distinguishing H4 from H3 in clinical samples.

metabolite stability derivatization reference standard bioanalytical method validation

Optimal Research and Industrial Application Scenarios for cis-Clopidogrel Glutathione Disulfide (CAS 1118605-95-0) Based on Quantified Differentiation Evidence


Stereoselective Bioanalytical Method Development and Validation for Clopidogrel Active Metabolite (H4) in Clinical Pharmacokinetic Studies

Use cis-Clopidogrel Glutathione Disulfide as the primary reference standard to develop and validate UHPLC-MS/MS methods capable of chromatographically resolving the pharmacologically active H4 isomer from the inactive H3, H2, and H1 diastereomers. The standard's cis configuration ensures that calibration curves and quality control samples reflect the sole clinically circulating active species, as H3 is inactive [1] and only cis thiol is detected in patient sera [2]. This application directly supports regulatory-compliant pharmacokinetic profiling in clopidogrel-treated patient populations, enabling accurate H4 Cmax-to-platelet aggregation correlation analyses [3].

In Vitro Mechanistic Studies of P450-Dependent Clopidogrel Bioactivation and CYP2C19 Pharmacogenomic Variability

Employ the glutathione disulfide conjugate standard to investigate the kinetics and efficiency of AM formation via the P450-dependent bioactivation pathway in human liver microsomes and recombinant CYP isoforms. The GSH conjugate is the most efficient reductant for AM production (167 pmoles/min/mg HLM, 100% relative formation) compared to NAC (17%), L-Cys (53%), or ascorbic acid (61%) [4], making it the definitive intermediate for studying the impact of CYP2C19*2/*3 loss-of-function polymorphisms on clopidogrel bioactivation capacity and interindividual variability in antiplatelet response.

Development and Characterization of CYP2C19-Independent Disulfide Prodrug Candidates

Utilize the cis-Clopidogrel Glutathione Disulfide standard as a calibrator and comparator in the design of novel mixed disulfide prodrugs that release the AM via thiol-disulfide exchange without requiring P450-mediated activation. The well-characterized second-order rate constants for thiol exchange (1.2–28 M⁻¹s⁻¹) [5] provide a benchmark for evaluating new prodrug candidates. The standard enables quantitative assessment of AM release kinetics and antiplatelet potency in vitro, supporting structure-activity relationship (SAR) optimization of disulfide conjugate prodrugs intended to overcome CYP2C19-dependent clopidogrel resistance.

Pharmaceutical Impurity Profiling and ANDA/DMF Regulatory Submission Support

Deploy cis-Clopidogrel Glutathione Disulfide as a characterized impurity reference standard for the identification and quantification of glutathione-related process impurities and degradation products in clopidogrel active pharmaceutical ingredient (API) and finished dosage forms. The standard's defined diastereomer composition and disulfide bond linkage enable accurate impurity tracking in stability-indicating HPLC methods, supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions that require comprehensive impurity profiling per ICH Q3A/Q3B guidelines.

Quote Request

Request a Quote for cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.